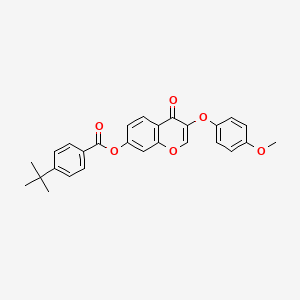![molecular formula C30H24N2O6S B11632354 ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632354.png)
ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phénoxyphényl)-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Il est caractérisé par un cycle pyrrole fusionné à un cycle thiazole et il contient plusieurs groupes fonctionnels, notamment des groupes benzoyle, hydroxy, oxo et phénoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phénoxyphényl)-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante implique la réaction de 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones avec des β-énaminoesters acycliques . Les conditions réactionnelles incluent souvent l'utilisation de solvants organiques tels que l'éthanol ou le tétrahydrofurane, et les réactions sont généralement effectuées sous reflux pour assurer une conversion complète des réactifs en le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de procédés en continu afin d'optimiser le rendement et l'efficacité. Les conditions réactionnelles sont soigneusement contrôlées pour maintenir les niveaux de température, de pression et de pH souhaités. La purification du produit final est réalisée par des techniques telles que la cristallisation, la distillation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phénoxyphényl)-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe oxo peut être réduit pour former un groupe hydroxyle.
Substitution : Le groupe phénoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, et des nucléophiles tels que des amines ou des thiols. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la sélectivité et le rendement.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy peut donner une cétone, tandis que la réduction du groupe oxo peut donner un groupe hydroxyle.
Applications De Recherche Scientifique
Le 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phénoxyphényl)-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques ciblant des voies biologiques spécifiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phénoxyphényl)-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à des effets anticancéreux .
Mécanisme D'action
The mechanism of action of ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Le 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phénoxyphényl)-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :
- 3-benzoyl-4-hydroxy-1-o-hydroxyphényl-5-oxo-2,5-dihydro-1H-pyrrole-2-spiro-3′-(5-méthyl-2-oxo-2,3-dihydro-1H-pyrrole-4-carboxylate) d'éthyle
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate d'éthyle
Ces composés partagent des caractéristiques structurales et des groupes fonctionnels similaires, mais ils peuvent différer dans leurs propriétés chimiques spécifiques et leurs activités biologiques.
Propriétés
Formule moléculaire |
C30H24N2O6S |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H24N2O6S/c1-3-37-29(36)27-18(2)31-30(39-27)32-24(20-13-10-16-22(17-20)38-21-14-8-5-9-15-21)23(26(34)28(32)35)25(33)19-11-6-4-7-12-19/h4-17,24,33H,3H2,1-2H3/b25-23+ |
Clé InChI |
CJVFMMABZHQILG-WJTDDFOZSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)


![6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632299.png)
![2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632317.png)
![2-({2-bromo-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B11632318.png)
![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632323.png)

![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632360.png)
![4-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11632362.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11632363.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632371.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632379.png)
